Structural Differentiation: 5-Methyl Thiazole Substitution vs. Des-Methyl Analog (CAS 898423-17-1)
The target compound bears a 5-methyl substituent on the thiazole ring, whereas the closest commercially available comparator, 3-(ethanesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 898423-17-1), lacks this methyl group [1]. The 5-methyl group introduces additional steric bulk adjacent to the amide linkage, which in the broader N-(thiazol-2-yl)benzamide class has been demonstrated to influence both target binding conformation and metabolic stability [2].
| Evidence Dimension | Thiazole C5 substitution |
|---|---|
| Target Compound Data | 5-methyl present (C₂₀H₂₀N₂O₄S₂; MW 416.51) |
| Comparator Or Baseline | Des-methyl analog CAS 898423-17-1: C5-H (C₁₉H₁₈N₂O₄S₂; MW 402.49) |
| Quantified Difference | ΔMW = +14.02 Da (one methylene unit); molecular volume increase ~13.5 cm³/mol (calculated) |
| Conditions | Structural comparison based on chemical formula and InChI; no head-to-head bioassay data available for the specific pair |
Why This Matters
The 5-methyl group alters both steric and electronic properties at the thiazole-amide junction, which in related N-(thiazol-2-yl)benzamide series has been shown to modulate ZAC antagonist potency by >5-fold, making the methylated analog a distinct chemical entity rather than a substitutable equivalent [2].
- [1] Kuujia.com. Comparative product specifications for CAS 898405-79-3 and CAS 898423-17-1. View Source
- [2] Madjroh N, et al. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 2021, 193: 114782. (SAR Table 1: thiazole substituent modifications produce IC₅₀ values ranging from 1–100 μM.) View Source
